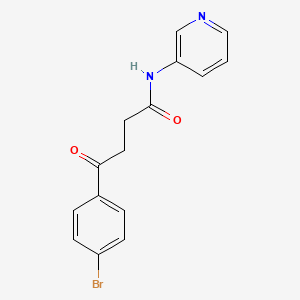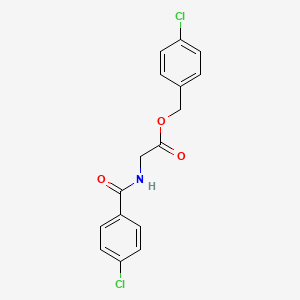
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a chemical compound that belongs to the class of pyridine-based drugs. It is also known as BPN14770, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the inhibition of PDE4D. The compound binds to the active site of the enzyme and prevents it from breaking down cyclic adenosine monophosphate (cAMP). This leads to an increase in the levels of cAMP, which is a signaling molecule involved in the regulation of memory and cognition. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which is responsible for the phosphorylation of various proteins involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide have been extensively studied. The compound has been found to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized on a large scale, making it suitable for high-throughput screening assays. However, the limitations of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its poor solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research and development of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new formulations of the compound to improve its solubility and stability.
3. Investigation of the long-term effects of the compound on memory and cognition.
4. Exploration of the potential therapeutic applications of the compound in other neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of the compound in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a promising compound with potential therapeutic applications in neurological disorders. The compound works by inhibiting the activity of PDE4D, leading to an increase in the levels of cAMP and activation of PKA. The compound has shown to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. However, further research is needed to optimize the synthesis method, investigate the long-term effects of the compound, and explore its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 4-bromobenzoyl chloride with 3-pyridinylbutan-1-amine in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with an acid to obtain the final product. The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is relatively simple and can be performed on a large scale.
Applications De Recherche Scientifique
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide has shown promising results in various scientific research applications. It has been found to be effective in the treatment of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The compound works by inhibiting the activity of phosphodiesterase-4D (PDE4D), which is an enzyme involved in the regulation of memory and cognition.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFWJKSMZPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)


![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)